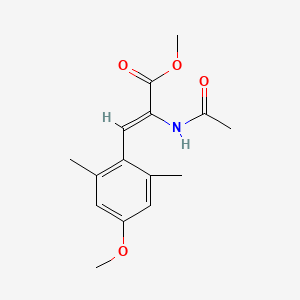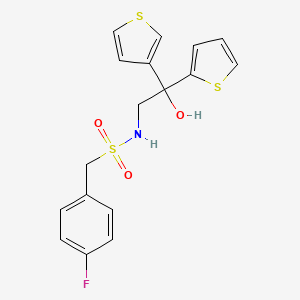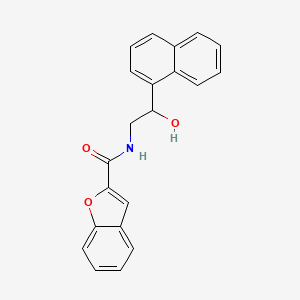![molecular formula C26H20FN5O3 B2822398 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline CAS No. 1115952-66-3](/img/structure/B2822398.png)
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a piperazine ring, a furan ring, and an oxadiazole ring . These types of compounds are often studied for their potential biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline ring might be formed using a Skraup or Doebner-Miller synthesis, while the piperazine ring could be formed through a reaction of a diamine with a dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo reactions at the nitrogen atoms, while the quinoline ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point, and so on .科学的研究の応用
Antimicrobial Activities :
- Azole derivatives, including compounds related to (4-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, have been synthesized and shown to possess antimicrobial activities against various microorganisms. For instance, Başoğlu et al. (2013) reported on the synthesis of azole derivatives starting from furan-2-carbohydrazide, which demonstrated activity against tested microbes (Başoğlu et al., 2013).
Synthesis and Biological Evaluation :
- Singhai and Gupta (2019) worked on synthesizing and evaluating various derivatives of 1,3,4-oxadiazole for their antibacterial properties. These compounds showed enhanced activity against Gram-positive and Gram-negative organisms compared to standard drugs like ciprofloxacin (Singhai & Gupta, 2019).
- Similarly, the synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials were explored by Inoue et al. (1994), where compounds exhibited potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).
Antiproliferative Activity :
- A study by Shaharyar et al. (2007) focused on the antiproliferative activities of 1,3,4-oxadiazol-2-yl-7-piperazino-1,4-dihydro 4-quinolinones against human lung tumor cell lines, where a compound structurally related to (4-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone showed notable activity (Shaharyar et al., 2007).
Synthesis and Pharmacological Evaluation :
- Kumar et al. (2017) synthesized and evaluated a novel series of compounds similar to the queried molecule for their antidepressant and antianxiety activities, revealing significant effects in behavioral tests (Kumar et al., 2017).
Miscellaneous Studies :
- Additional research by Başoğlu et al. (2013) and Guoqianga (2012) explored the synthesis of related compounds with varying biological activities, including antimicrobial and antitumor effects (Başoğlu et al., 2013), (Guoqianga, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c27-18-6-3-5-17(15-18)24-29-25(35-30-24)20-16-23(28-21-8-2-1-7-19(20)21)31-10-12-32(13-11-31)26(33)22-9-4-14-34-22/h1-9,14-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRAANYWKKSRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC(=CC=C5)F)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
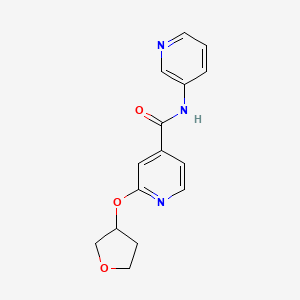
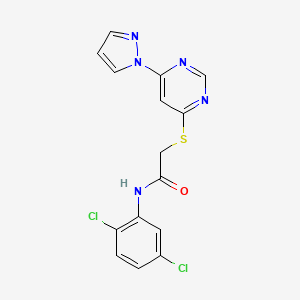
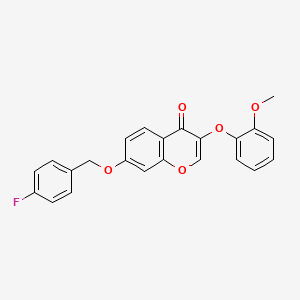
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)
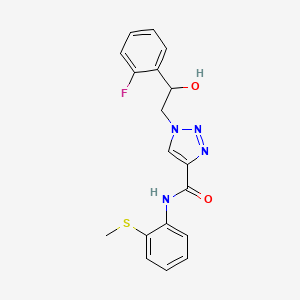
![3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2822324.png)
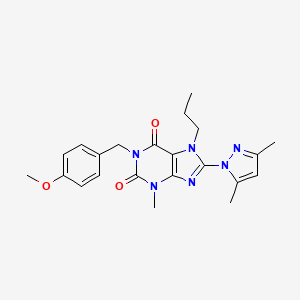
![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)
![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)
![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)
![1'-(2-chlorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2822331.png)
